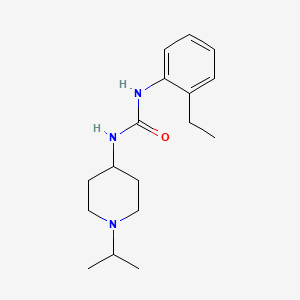
N-(5-fluoro-2-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)methanesulfonamide, also known as FMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMS is a sulfonamide derivative that exhibits potent inhibitory activity against a variety of enzymes, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-methylphenyl)methanesulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, which can have a variety of effects on cellular processes depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific enzyme targeted. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have an effect on blood pH and other physiological processes. Inhibition of histone deacetylase can lead to changes in gene expression and cellular differentiation, which can have implications for the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-fluoro-2-methylphenyl)methanesulfonamide in lab experiments is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of N-(5-fluoro-2-methylphenyl)methanesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several possible future directions for research on N-(5-fluoro-2-methylphenyl)methanesulfonamide. One area of interest is the development of new drugs based on the structure of N-(5-fluoro-2-methylphenyl)methanesulfonamide, which may exhibit improved potency and selectivity for specific enzymes. Another area of interest is the study of the physiological effects of N-(5-fluoro-2-methylphenyl)methanesulfonamide in vivo, which can provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)methanesulfonamide and its effects on cellular processes.
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)methanesulfonamide has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against a number of enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases, which are involved in a wide range of physiological processes. This makes N-(5-fluoro-2-methylphenyl)methanesulfonamide a promising candidate for the development of new drugs for the treatment of cancer, arthritis, and other diseases.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCUKWSXVINWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5293811.png)
![2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5293817.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
amine hydrochloride](/img/structure/B5293831.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5293837.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![3-methyl-N-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]pyridin-4-amine](/img/structure/B5293850.png)
![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-(2-chloro-4-methylphenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]-4-pyrimidinyl}-1-piperazinecarboxamide](/img/structure/B5293877.png)
![N-[2-(2-furyl)-1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5293890.png)

![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)

